Higenamine

Description

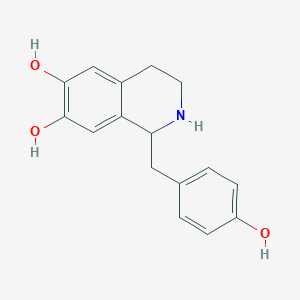

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRCQWQRFZITDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973974 | |

| Record name | Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5843-65-2, 106032-53-5 | |

| Record name | Higenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5843-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Higenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Higenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIGENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242 - 244 °C | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Higenamine molecular formula and molecular weight

An In-Depth Technical Guide to Higenamine for Researchers and Drug Development Professionals

Abstract

Higenamine, also known as norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in a variety of plants.[1] With a chemical structure analogous to catecholamines, it functions as a non-selective beta-adrenergic receptor agonist.[2][3] This guide provides a comprehensive technical overview of Higenamine, covering its fundamental chemical properties, biosynthesis, pharmacology, and mechanism of action. It further details validated analytical methodologies for its quantification and discusses its applications in research and potential therapeutic development, alongside critical safety and regulatory considerations. This document is intended to serve as a foundational resource for scientists and professionals engaged in the study and development of Higenamine-related compounds.

Introduction

Higenamine has a long history of use in traditional Chinese medicine through its presence in various medicinal plants, including the roots of Aconitum carmichaelii, the fruit of Nandina domestica, and the seeds of Nelumbo nucifera (lotus).[1] Historically, these botanicals have been employed to treat a range of ailments, notably cardiac conditions and respiratory disorders.[2][4] In modern science, Higenamine has attracted significant interest for its distinct pharmacological profile. It is recognized primarily as a β₂-adrenoreceptor agonist, which underlies its observed cardiotonic, vascular relaxation, and bronchodilator effects in animal models.[1] Its multifaceted activities, which also include anti-inflammatory, antioxidant, and anti-apoptotic properties, make it a molecule of interest for drug discovery and a component in dietary supplements for weight management and athletic performance.[2][3] This guide synthesizes the current scientific understanding of Higenamine to support advanced research and development efforts.

Chemical and Physical Properties

The fundamental identity of a compound is defined by its chemical and physical characteristics. Higenamine is a chiral molecule, existing as (R)-(+)-Higenamine and (S)-(-)-Higenamine enantiomers, as well as a racemic mixture ((±)-Higenamine).[5][6] The (S)-enantiomer is the key intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids in plants.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][5][7] |

| Molecular Weight | 271.31 g/mol (Free Base) | [1][5][7] |

| 307.77 g/mol (Hydrochloride Salt) | ||

| IUPAC Name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | [1][7] |

| CAS Number | 5843-65-2 (Racemate) | [1][7] |

| 106032-53-5 ((R)-enantiomer) | [1][5] | |

| 22672-77-1 ((S)-enantiomer) | [1][6] | |

| Synonyms | Norcoclaurine, Demethylcoclaurine | [1][7] |

| Physical Description | Solid | [7] |

| Melting Point | 242 - 244 °C | [7] |

Biosynthesis

In plants, Higenamine ((S)-Norcoclaurine) serves as the central precursor to over 2,500 benzylisoquinoline alkaloids (BIAs). Its formation is a pivotal step, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). This reaction is a classic example of a Pictet-Spengler condensation.[1][2] The biosynthesis begins with two derivatives of the amino acid tyrosine: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1] The NCS enzyme facilitates the condensation of these two molecules to form the characteristic tetrahydroisoquinoline core of (S)-Higenamine, which can then be modified by other enzymes to produce a diverse array of alkaloids like morphine and codeine.[1]

Pharmacology and Mechanism of Action

Higenamine's pharmacological effects are primarily attributed to its activity as a beta-adrenergic receptor agonist.[1] Its structural similarity to endogenous catecholamines like epinephrine allows it to bind to and activate these receptors.

Primary Mechanism: Beta-Adrenergic Agonism

Higenamine is a non-selective β-agonist, demonstrating activity at both β₁- and β₂-adrenergic receptors.[2]

-

Activation of β-receptors: Upon binding to β-adrenergic receptors, which are G protein-coupled receptors (GPCRs), Higenamine initiates a conformational change in the receptor.

-

Adenylate Cyclase Activation: This change activates the associated G protein (Gs), which in turn stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]

-

Downstream Effects: The increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response. In cardiac tissue (β₁ activity), this results in increased heart rate and contractility (cardiotonic effects).[1][4] In smooth muscle of the bronchioles and blood vessels (β₂ activity), it leads to relaxation, causing bronchodilation and vasodilation.[1]

Other Pharmacological Activities Beyond its primary mechanism, Higenamine exhibits several other biological effects that are subjects of ongoing research:

-

Anti-inflammatory Effects: It has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a key regulator of the inflammatory response.[4]

-

Antioxidant Properties: As a phenolic alkaloid, Higenamine can act as a free radical scavenger, which may contribute to its protective effects against oxidative stress.[2]

-

Anti-apoptotic Effects: Studies suggest it can reduce apoptotic cell death, in part by decreasing the release of cytochrome C from mitochondria.[2]

Analytical Methodologies

For research and quality control, robust and validated methods for the analysis of Higenamine are essential. High-Performance Liquid Chromatography (HPLC) is the standard technique for its identification and quantification.

Protocol: Quantification of Higenamine in Plant Material via HPLC

This protocol outlines a self-validating workflow for determining the concentration of Higenamine. The causality for each step is explained to ensure technical understanding.

-

Sample Preparation (Extraction):

-

Step 1.1: Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

-

Causality: Accurate weighing is critical for final concentration calculations. Powdering increases the surface area for efficient extraction.

-

-

Step 1.2: Add 10 mL of methanol/water/acetic acid (70:29:1 v/v/v).

-

Causality: Methanol is an effective solvent for alkaloids. The addition of water increases polarity to extract a wider range of compounds, while the acid ensures that the basic nitrogen of Higenamine is protonated, enhancing its solubility in the polar solvent.

-

-

Step 1.3: Vortex for 1 minute, then sonicate in a water bath for 30 minutes.

-

Causality: Sonication uses ultrasonic waves to disrupt cell walls, facilitating the release of intracellular contents into the solvent.

-

-

Step 1.4: Centrifuge at 4000 rpm for 15 minutes.

-

Causality: Centrifugation pellets solid plant debris, clarifying the supernatant for analysis.

-

-

Step 1.5: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

Causality: Filtering removes fine particulates that could clog the HPLC column, ensuring system integrity and longevity.

-

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Causality: A C18 column is a non-polar stationary phase that effectively retains and separates moderately polar compounds like Higenamine from other plant metabolites based on hydrophobicity.

-

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 15:85 v/v).

-

Causality: Acetonitrile is the organic modifier; its concentration is optimized to achieve good separation and a reasonable retention time. Phosphoric acid acidifies the mobile phase, suppressing the ionization of silanol groups on the column and ensuring the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 270 nm.

-

Causality: The phenolic rings in Higenamine's structure exhibit strong UV absorbance at this wavelength, providing high sensitivity.

-

-

Injection Volume: 10 µL.

-

-

Validation and Quantification:

-

Step 3.1 (Calibration): Prepare a series of Higenamine standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Causality: This is essential for creating a calibration curve, which correlates peak area to concentration.

-

-

Step 3.2 (Analysis): Inject the standards followed by the prepared samples.

-

Step 3.3 (Quantification): Plot the peak area of the standards against their concentration to generate a linear regression curve. Use the equation of this line (y = mx + c) to calculate the concentration of Higenamine in the sample extracts based on their measured peak areas.

-

Causality: This external standard method is a reliable way to quantify the analyte. The linearity of the curve (R² > 0.995) validates the method's accuracy across the tested concentration range.

-

-

Applications in Research and Drug Development

Higenamine's diverse pharmacological profile makes it a valuable tool for research and a candidate for therapeutic exploration.

-

Cardiovascular Research: In China, Higenamine has been investigated as a pharmacological agent for cardiac stress tests and for treating conditions like bradyarrhythmias.[1] Its positive inotropic and chronotropic effects make it a subject of interest for heart failure research.[2]

-

Respiratory Research: As a bronchodilator, Higenamine is studied for its potential in treating asthma and other obstructive airway diseases.[4]

-

Metabolic Research: Its inclusion in weight loss supplements stems from its β-adrenergic activity, which can theoretically promote lipolysis.[1] This makes it a compound of interest for studying adipose tissue metabolism.

-

Anti-inflammatory Agent: Higenamine serves as a pharmacological modulator to study inflammatory pathways, such as those involving heme oxygenase 1 (HO-1) and NF-κB.

Safety and Regulatory Status

Despite its history in traditional medicine, the safety profile of isolated, synthetic Higenamine, particularly at the doses found in dietary supplements, is not well-established.

-

Adverse Effects: Due to its stimulant properties, Higenamine can increase heart rate and may pose risks for individuals with pre-existing cardiac conditions.[4] The U.S. Food and Drug Administration (FDA) has received reports of adverse effects linked to supplements containing Higenamine.[1] Aconite, a plant source of Higenamine, is known to cause serious cardiotoxicity, which may be partly attributable to Higenamine.[4]

-

Regulatory Status: Higenamine is legal for use in dietary supplements in the USA, UK, EU, and Canada.[1] However, it is prohibited at all times by the World Anti-Doping Agency (WADA) under the S3 class of Beta-2 Agonists due to its performance-enhancing potential.[3] This poses a significant risk of inadvertent doping for athletes consuming certain supplements or herbal products.

Conclusion

Higenamine is a pharmacologically active alkaloid with a well-defined molecular structure and a primary mechanism of action centered on beta-adrenergic receptor agonism. Its multifaceted biological activities, from cardiotonic to anti-inflammatory effects, present both therapeutic opportunities and safety challenges. For researchers and drug development professionals, Higenamine serves as a valuable molecular probe for studying adrenergic signaling and a potential scaffold for the development of novel therapeutics. A thorough understanding of its chemistry, pharmacology, and analytical quantification, as detailed in this guide, is paramount for advancing its study while ensuring scientific rigor and safety.

References

-

Wikipedia. (n.d.). Higenamine. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114840, Higenamine. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440988, (R)-(+)-Higenamine. Retrieved January 10, 2026, from [Link]

-

Chen, C., et al. (2023). A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. Molecules, 28(15), 5899. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440927, (-)-Higenamine. Retrieved January 10, 2026, from [Link]

-

Grokipedia. (n.d.). Higenamine. Retrieved January 10, 2026, from [Link]

-

WebMD. (n.d.). Higenamine - Uses, Side Effects, and More. Retrieved January 10, 2026, from [Link]

-

ChemWhat. (n.d.). (+/-)-HIGENAMINE. Retrieved January 10, 2026, from [Link]

Sources

- 1. Higenamine - Wikipedia [en.wikipedia.org]

- 2. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Higenamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. (R)-(+)-Higenamine | C16H17NO3 | CID 440988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (-)-Higenamine | C16H17NO3 | CID 440927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Higenamine | C16H17NO3 | CID 114840 - PubChem [pubchem.ncbi.nlm.nih.gov]

Higenamine's Mechanism of Action as a β2-Adrenergic Agonist: A Technical Guide

Abstract

Higenamine, a naturally occurring benzylisoquinoline alkaloid found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of higenamine's mechanism of action as a β2-adrenergic receptor (β2-AR) agonist. We will dissect the molecular interactions, downstream signaling cascades, and physiological consequences of higenamine's engagement with the β2-AR. Furthermore, this guide will present detailed, field-proven experimental protocols for the characterization of higenamine and other β2-agonists, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations.

Introduction: The Pharmacological Landscape of Higenamine

Higenamine has a long history of use in traditional Chinese medicine for conditions such as heart failure and asthma.[2][4] Its chemical structure, analogous to catecholamines, underpins its interaction with adrenergic receptors.[3] While higenamine is recognized as a non-selective β-agonist, activating both β1- and β2-adrenergic receptors, its effects on the β2-AR are of particular interest for therapeutic applications such as bronchodilation.[1][2][5][6] The World Anti-Doping Agency (WADA) has prohibited higenamine due to its potential performance-enhancing effects, further highlighting its physiological significance.[4][7][8] This guide will focus specifically on the intricate mechanisms governing its action as a β2-agonist.

Molecular Interaction with the β2-Adrenergic Receptor

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found on the smooth muscle cells of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscles.[3][9] The binding of an agonist like higenamine to the β2-AR initiates a cascade of intracellular events.

Receptor Binding and Activation

In silico predictive modeling and in vitro studies have confirmed that higenamine has a high probability of interacting with the β2-AR as an agonist.[4][7][10] The binding of higenamine to the receptor is thought to induce a conformational change in the transmembrane helices of the β2-AR. This conformational shift is the critical first step in signal transduction.

Downstream Signaling Pathways

Upon activation by higenamine, the β2-AR primarily couples to the stimulatory G-protein (Gs). This initiates a canonical signaling pathway that is central to the physiological effects of β2-agonists.

The Canonical Gs-cAMP-PKA Pathway

The activation of the Gs protein by the higenamine-bound β2-AR leads to the dissociation of its α-subunit (Gαs). Gαs, in its GTP-bound state, then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[11][12] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[11][12] PKA, in turn, phosphorylates various downstream targets, leading to the ultimate physiological response, such as smooth muscle relaxation in the airways (bronchodilation).[9]

Physiological Effects Mediated by β2-AR Activation

The activation of β2-adrenergic receptors by higenamine leads to a range of physiological responses, primarily related to smooth muscle relaxation and metabolic processes.

| Physiological Effect | Organ/Tissue | Underlying Mechanism | Reference |

| Bronchodilation | Lungs (Airway Smooth Muscle) | Increased cAMP leads to PKA-mediated phosphorylation of proteins that reduce intracellular calcium and inactivate myosin light-chain kinase, causing relaxation. | [1][2][5] |

| Vasodilation | Blood Vessels (Skeletal Muscle) | Similar to bronchodilation, leading to increased blood flow. | [8] |

| Cardiotonic Effects | Heart | While primarily a β1 effect, β2-AR activation can contribute to increased heart rate and contractility. | [1][2][8] |

| Metabolic Effects | Liver, Skeletal Muscle | Stimulation of glycogenolysis and gluconeogenesis. | [4] |

Experimental Protocols for Characterizing Higenamine's β2-Agonist Activity

The following protocols provide a framework for the comprehensive evaluation of higenamine's activity at the β2-adrenergic receptor.

Protocol 1: In Silico Predictive Modeling

Objective: To predict the binding affinity and agonist activity of higenamine at the human β2-adrenergic receptor using computational methods.

Methodology:

-

Obtain Structures: Acquire the 3D structure of the human β2-adrenergic receptor from the Protein Data Bank (PDB) and the 3D structure of higenamine.

-

Molecular Docking: Utilize molecular docking software (e.g., AutoDock, Schrödinger) to predict the binding pose and affinity of higenamine within the β2-AR binding pocket.

-

Molecular Dynamics Simulation: Perform molecular dynamics simulations to assess the stability of the higenamine-β2-AR complex and observe conformational changes indicative of receptor activation.

-

Analysis: Analyze the interaction energies, hydrogen bonding patterns, and conformational dynamics to predict agonist activity.

Causality and Validation: In silico methods provide a rapid and cost-effective initial assessment of a compound's potential activity. Predictions should always be validated by subsequent in vitro and functional assays.

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of higenamine for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled β2-AR antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of higenamine.

-

Incubation: Incubate at a specified temperature for a set time to allow binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the higenamine concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Self-Validation: The inclusion of a known β2-AR agonist and antagonist as positive and negative controls, respectively, ensures the validity of the assay.

Protocol 3: cAMP Accumulation Assay

Objective: To quantify the functional agonist activity of higenamine by measuring its ability to stimulate cAMP production.

Methodology:

-

Cell Culture: Culture cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of higenamine for a defined period.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the higenamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Causality and Validation: This assay directly measures the activation of the canonical Gs-cAMP pathway. The response should be blockable by a β2-AR antagonist, confirming receptor-specific activity.

Protocol 4: Isolated Tissue Functional Assay (Guinea Pig Trachea)

Objective: To assess the functional relaxant effect of higenamine on airway smooth muscle.

Methodology:

-

Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring segments.

-

Organ Bath Setup: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction: Induce a sustained contraction of the tracheal rings with a contractile agent such as acetylcholine or histamine.

-

Higenamine Addition: Once a stable contraction is achieved, add cumulative concentrations of higenamine to the organ bath.

-

Measurement: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation induced by higenamine as a percentage of the pre-contraction and plot a concentration-response curve to determine the EC50.

Causality and Validation: This ex vivo assay provides a direct measure of the physiological response (smooth muscle relaxation) to higenamine. The relaxant effect should be attenuated by pre-treatment with a β2-AR antagonist, confirming the mechanism of action. [4]

Conclusion

Higenamine acts as a non-selective β-adrenergic agonist with significant activity at the β2-adrenergic receptor. Its mechanism of action involves the activation of the canonical Gs-cAMP-PKA pathway, leading to physiological effects such as bronchodilation. Furthermore, evidence suggests that higenamine can also induce β-arrestin-biased signaling, opening new avenues for understanding its diverse pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of higenamine and other β2-agonists, facilitating the development of novel therapeutics and a deeper understanding of adrenergic receptor pharmacology.

References

- A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. (n.d.). [No Source Provided].

- A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. (n.d.). [No Source Provided].

-

β2‐Adrenoceptor agonist activity of higenamine. (2020). Drug Testing and Analysis. Retrieved from [Link]

-

Pharmacological effects of higenamine based on signalling pathways and mechanism of action. (2022). Frontiers in Pharmacology. Retrieved from [Link]

-

β2-Adrenoceptor agonist activity of higenamine. (2020). Drug Testing and Analysis. Retrieved from [Link]

-

Schematic representation of the beta 1- and beta 2-adrenergic receptor... (n.d.). ResearchGate. Retrieved from [Link]

-

A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. (2025). [No Source Provided]. Retrieved from [Link]

-

Higenamine. (n.d.). Wikipedia. Retrieved from [Link]

-

A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. (2025). National Genomics Data Center. Retrieved from [Link]

-

(PDF) β 2 ‐Adrenoceptor Agonist Activity of Higenamine. (2025). ResearchGate. Retrieved from [Link]

-

Pharmacological effects of higenamine based on signalling pathways and mechanism of action. (2022). National Institutes of Health. Retrieved from [Link]

-

Schematic diagram of conventional 2 -adrenergic receptor signaling... (n.d.). ResearchGate. Retrieved from [Link]

-

Normal β2-adrenergic receptor (β2-AR) signal transduction via G-coupled... (n.d.). ResearchGate. Retrieved from [Link]

-

A schematic diagram for the β-AR signalling network. The β-AR... (n.d.). ResearchGate. Retrieved from [Link]

-

Higenamine in Plants as a Source of Unintentional Doping. (2022). National Institutes of Health. Retrieved from [Link]

-

Clinical safety assessment of oral higenamine supplementation in healthy, young men. (n.d.). The University of Memphis. Retrieved from [Link]

-

Higenamine in dietary supplements. (n.d.). Operation Supplement Safety. Retrieved from [Link]

-

Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. (2017). National Institutes of Health. Retrieved from [Link]

-

The pharmacological effect of higenamine on heart disease through... (n.d.). ResearchGate. Retrieved from [Link]

-

The cAMP assay: A functional in vitro alternative to the in vivo Histamine Sensitization test. (2009). [No Source Provided]. Retrieved from [Link]

-

In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. (2024). MDPI. Retrieved from [Link]

-

A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. (2025). [No Source Provided]. Retrieved from [Link]

-

A novel β2-AR agonist, Higenamine, induces β-arrestin-biased signaling. (2022). Science China Life Sciences. Retrieved from [Link]

-

Higenamine, a Dual Agonist for β1 - And β2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library. (2025). ResearchGate. Retrieved from [Link]

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. Retrieved from [Link]

-

β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. (2022). British Journal of Pharmacology. Retrieved from [Link]

-

Measurement of β2 agonist concentrations and heart rate. (n.d.). Bio-protocol. Retrieved from [Link]

-

DOT Language. (2024). Graphviz. Retrieved from [Link]

-

Metabolism of coclaurine into the WADA-banned substance higenamine: a doping-relevant analytical evaluation of Kampo extracts. (n.d.). ResearchGate. Retrieved from [Link]

-

Simple Graph. (n.d.). GraphViz Examples and Tutorial. Retrieved from [Link]

-

Dot Language Graphviz. (n.d.). [No Source Provided]. Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

-

Anti-inflammatory effects of β2 adrenergic receptor agonists in experimental acute lung injury. (2012). National Institutes of Health. Retrieved from [Link]

-

Beta2-adrenergic agonist. (n.d.). Wikipedia. Retrieved from [Link]

-

β2-agonists. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. (2022). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Metabolism of coclaurine into the WADA-banned substance higenamine: a doping-relevant analytical evaluation of Kampo extracts. (2025). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Determination of doping higenamine in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. (2024). Journal of Food and Drug Analysis. Retrieved from [Link]

Sources

- 1. research.mpu.edu.mo [research.mpu.edu.mo]

- 2. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications [mdpi.com]

- 3. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]

- 4. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Higenamine - Wikipedia [en.wikipedia.org]

- 9. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Higenamine: A Technical Guide to a Natural Catecholamine Analogue

Abstract

Higenamine, a naturally occurring benzylisoquinoline alkaloid found in various plants, has a rich history in traditional medicine for treating cardiovascular and respiratory ailments.[1][2][3] Its pharmacological activity is intrinsically linked to its chemical architecture, which bears a remarkable resemblance to endogenous catecholamines like epinephrine and norepinephrine. This technical guide provides an in-depth analysis of higenamine for researchers, scientists, and drug development professionals. We will dissect its structural relationship to catecholamines, elucidate its primary mechanism of action as a non-selective β-adrenergic agonist, detail validated experimental protocols for its characterization, and discuss its pharmacokinetic profile, applications, and regulatory standing. The central thesis of this guide is that higenamine's physiological effects—ranging from potential therapeutic benefits to significant safety and regulatory concerns—are direct consequences of its function as a structural and pharmacological mimic of the body's own adrenergic signaling molecules.

Comparative Structural Analysis: Higenamine and Catecholamines

The pharmacological properties of a compound are dictated by its three-dimensional structure and its ability to interact with biological targets. The case of higenamine is a classic example of this structure-function relationship, where its similarity to endogenous catecholamines provides a clear rationale for its observed effects.

The Chemical Architecture of Higenamine

Higenamine (systematic name: 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) is a chiral alkaloid.[2][4] Its core is a tetrahydroisoquinoline ring system, which features two hydroxyl groups at the 6 and 7 positions, creating a catechol-like moiety. A p-hydroxybenzyl group is attached at the C-1 position.[5] The naturally occurring form isolated from plants is typically the (R)-(+)-higenamine enantiomer.[2] The biosynthesis in plants originates from the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), in a Pictet-Spengler reaction.[4][5]

The Endogenous Catecholamines

Catecholamines, primarily dopamine, norepinephrine, and epinephrine, are monoamine neurotransmitters and hormones fundamental to the sympathetic nervous system and the "fight or flight" response. Their shared structural feature is a catechol nucleus (a benzene ring with two adjacent hydroxyl groups) attached to an ethylamine side chain. This simple but potent structure allows them to bind to and activate adrenergic receptors throughout the body.

The Structural Analogy

The key to understanding higenamine's action lies in comparing its structure to that of catecholamines. The 6,7-dihydroxy-tetrahydroisoquinoline portion of higenamine mimics the catechol ring of norepinephrine and epinephrine. This feature is critical for recognition and binding at the adrenergic receptor. The nitrogen atom within the isoquinoline ring serves a similar role to the amine group in the ethylamine side chain of catecholamines.

Pharmacodynamics: Interaction with the Adrenergic System

Higenamine's structural mimicry translates directly into its pharmacological function. Extensive research has established it as a non-selective agonist for β-adrenergic receptors, with pronounced activity at the β1 and β2 subtypes.[1][2][3][6]

Receptor Subtype Activation and Physiological Consequences

-

β1-Adrenergic Receptor Agonism: Activation of β1-receptors, predominantly located in cardiac tissue, leads to positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[2] This mechanism underpins higenamine's traditional use in treating bradycardia and heart failure and its investigation as a pharmacological stress agent.[2][4]

-

β2-Adrenergic Receptor Agonism: Higenamine is a potent β2-adrenoceptor agonist.[7][8] Activation of β2-receptors causes relaxation of smooth muscle, leading to significant bronchodilation in the airways and vasodilation in blood vessels.[2][4][9] The bronchodilatory effect has been explored for asthma treatment, while its general stimulant and performance-enhancing potential have led to its prohibition in competitive sports.[2][7][10]

-

Other Adrenergic Activity: Some studies suggest higenamine may also act as an inhibitor at α-adrenergic receptors, contributing to its vasodilatory profile.[9] There is also interest in its potential activity at β3-receptors, which could influence lipolysis and metabolism, though this is less characterized.[2]

Downstream Molecular Signaling

The activation of β1 and β2-adrenergic receptors by higenamine initiates a well-defined intracellular signaling cascade. As G-protein coupled receptors (GPCRs), they primarily couple to the stimulatory G-protein, Gs.

-

Binding and Activation: Higenamine binds to the extracellular domain of the β-receptor.

-

Gs Protein Coupling: The occupied receptor undergoes a conformational change, activating the associated Gs protein.

-

Adenylate Cyclase Activation: The activated alpha subunit of Gs stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[4]

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates various downstream targets, leading to the ultimate physiological effect (e.g., phosphorylation of calcium channels in cardiac cells to increase contractility, or phosphorylation of myosin light-chain kinase in smooth muscle to cause relaxation).

Some evidence also suggests higenamine can engage the PI3K/Akt signaling pathway, which is involved in cell survival and anti-apoptotic effects.[2][3][9]

Methodologies for Pharmacological Characterization

To rigorously define higenamine's interaction with adrenergic receptors, a multi-tiered experimental approach is required. The following protocols represent a self-validating system, progressing from molecular binding to cellular function.

Protocol: Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of higenamine for β1- and β2-adrenergic receptors. A lower Ki value indicates higher binding affinity.

-

Causality: This assay directly measures the physical interaction between the compound and the receptor target, providing the foundational evidence for its mechanism. It establishes whether the compound can bind before assessing what it does upon binding.

-

Methodology:

-

Membrane Preparation: Culture a cell line with high expression of the target receptor (e.g., CHO or HEK293 cells stably transfected with human β1-AR or β2-AR). Harvest cells and prepare a crude membrane fraction via homogenization and differential centrifugation. Quantify total protein concentration (e.g., Bradford assay).

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of a known high-affinity radioligand (e.g., [³H]-Dihydroalprenolol, a non-selective β-antagonist) with the cell membranes in the presence of increasing concentrations of unlabeled higenamine.

-

Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a non-radioactive competing ligand like propranolol).

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Quantification: Wash filters to remove unbound radioactivity. Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of higenamine. Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (concentration of higenamine that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol: Functional Cell-Based cAMP Assay

-

Objective: To quantify the functional agonism of higenamine by measuring its ability to stimulate cAMP production, determining its potency (EC50) and efficacy (Emax).

-

Causality: While the binding assay confirms interaction, this functional assay confirms the consequence of that interaction—specifically, receptor activation and second messenger signaling. It differentiates an agonist from an antagonist.

-

Methodology:

-

Cell Culture: Seed cells stably expressing the target human β-receptor (e.g., CHO-K1-hβ2-AR) into 96- or 384-well plates and culture overnight.[7][8]

-

Assay Preparation: Wash cells and replace the medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, thereby amplifying the signal.

-

Compound Stimulation: Add increasing concentrations of higenamine to the wells.

-

Controls: Include a vehicle control (buffer only), a positive control reference agonist (e.g., Isoproterenol) to determine the maximum system response, and a negative control.

-

Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.

-

Data Analysis: Plot the measured cAMP signal against the log concentration of higenamine. Fit the data to a sigmoidal dose-response curve to calculate the EC50 (concentration producing 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to the reference agonist).

-

Workflow: In Vivo Pharmacological Assessment

-

Objective: To verify that the molecular and cellular activities of higenamine translate into measurable physiological effects in a whole organism.

-

Causality: This workflow validates the in vitro findings in a complex biological system, providing crucial data on the compound's real-world effects, including potential off-target activities and pharmacokinetic influences.

-

Workflow Diagram:

Pharmacokinetics and Analytical Detection

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for both therapeutic development and regulatory control.

Pharmacokinetic Profile

Human pharmacokinetic data for higenamine is limited.[11] Studies suggest it has a very short half-life, estimated at around 8 minutes, indicating rapid elimination from the body.[5] Following oral administration, higenamine undergoes significant metabolism. Key metabolic pathways identified in human urine include methylation, sulfation, and glucuronidation.[12] Methylation appears to be a major pathway, and several metabolites may serve as longer-lasting biomarkers for higenamine intake.[12]

| Parameter | Finding | Reference |

| Half-life | Short (~8 minutes in one study) | [5] |

| Metabolism | Extensive | [12] |

| Metabolic Pathways | Methylation, Glucuronidation, Sulfation | [12] |

| Excretion | Primarily urinary | [12][13] |

Analytical Methodologies for Detection

The detection and quantification of higenamine are crucial for anti-doping control and the analysis of dietary supplements. While various methods exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[14][15][16]

| Technique | Sample Matrix | Key Features |

| UHPLC-MS/MS | Dietary Supplements, Urine | High sensitivity and specificity. HILIC chromatography can be used for better retention.[15] MRM mode is used for quantification.[15][16] |

| HPLC-CL | Urine, Plant material | A sensitive and cost-effective method based on chemiluminescence detection.[14] |

| GC-MS | Urine | Requires derivatization, less common now than LC-MS/MS.[14] |

For doping control, analysis of urine samples can be performed using a "dilute-and-shoot" method for free higenamine or after acid hydrolysis to include conjugated metabolites, which may increase the detection window.[12]

Applications, Safety, and Regulatory Status

The dual nature of higenamine's effects as both a potential therapeutic and a potent stimulant has led to a complex landscape of use and regulation.

Therapeutic Potential and Use in Supplements

Rooted in traditional Chinese medicine for cardiac support, higenamine has been clinically investigated in China for cardiac stress testing and treating bradyarrhythmias.[2][4][17] However, it has gained more widespread modern notoriety as an ingredient in pre-workout and weight-loss dietary supplements, where it is marketed as a stimulant and "fat-burner".[10][18][19][20]

Safety, Toxicology, and Labeling Issues

The safety profile of higenamine, particularly with oral supplementation, is not well-established.[21] Potential adverse effects are linked to its stimulant properties and include dizziness, heart palpitations, increased heart rate, and chest tightness.[5][21] It is possibly unsafe, especially for individuals with pre-existing cardiovascular conditions.[18][19]

A significant concern for consumers is the gross inaccuracy of supplement labeling. Studies have found that the actual amount of higenamine in products can range from trace levels to over 200% of the labeled amount, making informed and safe consumption impossible.[20][22][23]

Regulatory Status: The WADA Prohibition

Due to its function as a β2-agonist, which can act as a bronchodilator and stimulant, higenamine is prohibited at all times (both in- and out-of-competition) by the World Anti-Doping Agency (WADA).[5][7][8][10][24] This classification poses a significant risk to athletes who may unknowingly consume it through contaminated or inaccurately labeled supplements.[5][10] The U.S. FDA has also noted its potential for cardiotoxic effects and considers products containing it to be adulterated as it has not been filed as a New Dietary Ingredient.[21]

Conclusion

Higenamine serves as a compelling case study in pharmacology, where a natural product's structural similarity to endogenous signaling molecules dictates its biological activity. Its catecholamine-like structure enables it to function as a non-selective β-adrenergic agonist, providing a clear mechanistic basis for its historical use in medicine and its modern application as a stimulant. However, this same mechanism is responsible for its potential cardiovascular side effects and its prohibition in sport. For the scientific and drug development community, higenamine remains a molecule of interest, but its path to any legitimate therapeutic application is obstructed by a significant lack of long-term safety data, pharmacokinetic characterization, and the uncontrolled, high-risk environment of the dietary supplement market. Future research must prioritize rigorous safety and efficacy studies to determine if its potential benefits can ever be safely harnessed.

References

-

A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. National Genomics Data Center (CNCB-NGDC). [Link]

-

A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. MDPI. [Link]

-

Higenamine in Plants as a Source of Unintentional Doping. National Center for Biotechnology Information (PMC). [Link]

-

Higenamine - Wikipedia. Wikipedia. [Link]

-

Higenamine: What Athletes Need to Know to Compete Clean. U.S. Anti-Doping Agency (USADA). [Link]

-

Pharmacological effects of higenamine based on signalling pathways and mechanism of action. Frontiers. [Link]

-

A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. MDPI. [Link]

-

β2 -Adrenoceptor agonist activity of higenamine. National Center for Biotechnology Information (PubMed). [Link]

-

Banned Stimulants for Drug-Tested Athletes 2025 Update. PR-BREAKER. [Link]

-

Higenamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

Higenamine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]

-

β 2 ‐Adrenoceptor Agonist Activity of Higenamine. ResearchGate. [Link]

-

Higenamine in Supplements. NSF. [Link]

-

Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library. National Center for Biotechnology Information (PubMed). [Link]

- CN103554022A - Synthetic method of higenamine hydrochloride.

- CN103554022B - A kind of synthetic method of Higenamine hydrochloride.

-

WADA-banned ingredient higenamine present in “unpredictable” quantities in some sports and weight loss supplements, study finds. Nutritional Outlook. [Link]

-

Higenamine: Why Scientists Say to Avoid This Common Supplement Ingredient. Inverse. [Link]

-

Further investigations into urinary higenamine – metabolite patterns and stability. World Anti-Doping Agency (WADA). [Link]

-

Higenamine in dietary supplements. Operation Supplement Safety. [Link]

-

Metabolism of coclaurine into the WADA-banned substance higenamine: a doping-relevant analytical evaluation of Kampo extracts. ResearchGate. [Link]

-

Higenamine Detection and Metabolism Study Using High-Performance Liquid Chromatography Coupled to AgIII-Luminol Chemiluminescence. SciELO. [Link]

-

Determination of higenamine in dietary supplements by UHPLC/MS/MS method. National Center for Biotechnology Information (PubMed). [Link]

-

Determination of higenamine in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information (PubMed). [Link]

-

A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. National Genomics Data Center (CNCB-NGDC). [Link]

-

Pharmacological effects of higenamine based on signalling pathways and mechanism of action. National Center for Biotechnology Information (PMC). [Link]

-

Determination of doping higenamine in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. Taylor & Francis Online. [Link]

-

Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. National Center for Biotechnology Information (PubMed). [Link]

Sources

- 1. [PDF] A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications | Semantic Scholar [semanticscholar.org]

- 2. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications [mdpi.com]

- 3. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Higenamine - Wikipedia [en.wikipedia.org]

- 5. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]

- 10. usada.org [usada.org]

- 11. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of higenamine in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Further investigations into urinary higenamine – metabolite patterns and stability | World Anti Doping Agency [wada-ama.org]

- 18. Higenamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 19. Higenamine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 20. inverse.com [inverse.com]

- 21. Higenamine in dietary supplements [opss.org]

- 22. nsf.org [nsf.org]

- 23. nutritionaloutlook.com [nutritionaloutlook.com]

- 24. prbreaker.com [prbreaker.com]

Pharmacological effects of higenamine on cardiovascular system

An In-depth Technical Guide to the Pharmacological Effects of Higenamine on the Cardiovascular System

Authored by: A Senior Application Scientist

Abstract

Higenamine, a naturally occurring benzylisoquinoline alkaloid found in various plants such as Aconitum carmichaelii and Nandina domestica, has a long history of use in traditional Chinese medicine for cardiovascular ailments.[1][2][3] Modern pharmacological research has identified it as a potent, multi-target agent with significant effects on the cardiovascular system. This guide provides a comprehensive technical overview of higenamine's mechanisms of action, its detailed pharmacological effects on cardiac function and vasculature, established experimental protocols for its evaluation, and its clinical and toxicological profile. The primary focus is on its role as a non-selective β-adrenergic receptor agonist, detailing the downstream signaling pathways that mediate its diverse cardiovascular activities, from positive inotropic and chronotropic effects to cardioprotection against ischemia-reperfusion injury.

Core Mechanism of Action: Adrenergic Receptor Modulation

Higenamine's cardiovascular effects are primarily rooted in its structural similarity to catecholamines, allowing it to interact with adrenergic receptors.[4] It functions as a non-selective agonist for both β1- and β2-adrenergic receptors (AR), which explains its broad range of activities.[3][5][6]

-

β1-Adrenergic Receptor Agonism: Stimulation of β1-ARs, predominantly located in the heart, is responsible for higenamine's positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[1][4][5][7] This action is comparable to that of other β-agonists like isoproterenol.[7]

-

β2-Adrenergic Receptor Agonism: Activation of β2-ARs, found in cardiac myocytes as well as smooth muscle of the vasculature and bronchi, leads to several key effects. In the cardiovascular system, this includes vasodilation and significant cardioprotective actions, such as inhibiting cardiomyocyte apoptosis.[1][4][8][9]

-

α1-Adrenergic Receptor Antagonism: Some studies suggest that higenamine may also act as an antagonist at α1-adrenergic receptors.[4][5] This action could contribute to its vasodilatory properties and its variable effects on blood pressure.[5]

These receptor interactions trigger a cascade of intracellular signaling pathways that ultimately mediate the physiological response. The most critical pathways are detailed below.

Key Intracellular Signaling Pathways

Higenamine's engagement with β-adrenergic receptors initiates multiple downstream signaling cascades that are central to its pharmacological profile.

-

β2-AR/PI3K/AKT Pathway: A crucial mechanism for higenamine's cardioprotective effects is the activation of the β2-AR/PI3K/AKT signaling cascade.[1][8][9] Upon β2-AR stimulation, phosphatidylinositol 3-kinase (PI3K) is activated, leading to the phosphorylation and activation of Akt (Protein Kinase B). Activated Akt is a potent inhibitor of apoptosis, thereby protecting cardiomyocytes from cell death, particularly during events like ischemia-reperfusion.[9]

-

TGF-β1/Smad Signaling: Higenamine has been shown to attenuate pathological cardiac fibrosis.[1] It achieves this by suppressing the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, which is a key driver of fibroblast activation and collagen deposition in the heart.[1][8]

-

ASK1/MAPK/NF-κB Pathway: In cardiorenal syndrome models, higenamine inhibits cardiac and renal fibrosis by downregulating the phosphorylation of Apoptosis Signal-regulating Kinase 1 (ASK1) and its downstream targets in the MAPK and NF-κB pathways.[1][4][8]

-

Nrf2/HO-1 Pathway: Higenamine exhibits antioxidant properties by upregulating the Nrf2/Heme Oxygenase-1 (HO-1) signaling pathway.[4][10] This pathway enhances cellular defense against oxidative stress, a key contributor to cardiovascular damage in many disease states.[4][11]

Detailed Pharmacological Effects

Inotropic and Chronotropic Effects

Higenamine exerts dose-dependent positive inotropic and chronotropic effects on atrial and ventricular muscle.[1][7][12] Studies on isolated murine atria demonstrate that higenamine increases both the rate and force of contraction with maximal responses comparable to the potent β-agonist isoproterenol.[7][12] These effects are mediated by β1-AR stimulation and can be antagonized by β1-selective (practolol) and non-selective (propranolol) blockers, but not by β2-selective blockers (butoxamine).[4][7] The positive inotropic effect of higenamine is shorter in duration compared to dobutamine.[1]

| Parameter | Higenamine | Isoproterenol | Reference |

| Positive Chronotropy (EC50) | 38 nM | N/A | [7] |

| Positive Inotropy (EC50) | 97 nM | 4.89 nM | [7][12] |

| Contractile Response (EC50) | 0.33 µM | N/A | [1] |

| ICa-L Increase (EC50) | 0.27 µM | N/A | [13][14] |

| IKs Increase (EC50) | 0.64 µM | N/A | [13][14] |

Cardiac Electrophysiology

Higenamine directly modulates cardiac ion channels, primarily through β1-AR stimulation.[13][14] In guinea pig ventricular myocytes, it increases the L-type calcium current (ICa-L) and the slow delayed rectifier potassium current (IKs) in a concentration-dependent manner.[13][14] Its effect on the action potential duration (APD) is complex: it can cause slight prolongation at lower concentrations and shortening at higher concentrations.[13][14] Notably, higenamine shows a predominant effect on the sinoatrial node, increasing the heart rate without inducing ectopic activity that could lead to arrhythmias in isolated heart preparations.[1][13][14] This selective action on the sinus node suggests its potential therapeutic utility for conditions like bradycardia.[1][13][14]

Vascular Effects and Blood Pressure

Clinical studies report variable effects of higenamine on systolic and diastolic blood pressure, despite a consistent increase in heart rate.[1][8][15][16] This variability is likely due to its dual actions: β1-AR-mediated increases in cardiac output and β2-AR-mediated vasodilation.[1][5] Animal models have shown that higenamine can lower blood pressure.[5] Furthermore, at concentrations above 30 µM, higenamine can inhibit the proliferation and migration of rat aortic smooth muscle cells, suggesting a potential role in preventing vascular restenosis.[1]

Cardioprotective Effects

Accumulating evidence highlights higenamine's significant cardioprotective properties.

-

Reduction of Ischemia-Reperfusion (I/R) Injury: Higenamine significantly reduces myocardial infarct size and cardiomyocyte apoptosis following I/R injury.[1][8][9] This protective effect is mediated by the β2-AR/PI3K/AKT cascade and is abolished by β2-AR antagonists.[1][9]

-

Attenuation of Cardiac Remodeling and Fibrosis: Higenamine inhibits cardiomyocyte hypertrophy and the synthesis of collagen in cardiac fibroblasts.[1] It has been shown to attenuate cardiac remodeling and fibrosis in animal models by suppressing the TGF-β1/Smad and ASK1/MAPK signaling pathways.[1][4][17]

-

Anti-Apoptotic and Antioxidant Activity: Higenamine directly protects cardiomyocytes from apoptosis induced by cytotoxic agents like doxorubicin and oxidative stress.[1][4][18] Its antioxidant effects are linked to the inhibition of reactive oxygen species (ROS) production and the upregulation of protective enzymes via the Nrf2/HO-1 pathway.[4][10]

Experimental Methodologies for Preclinical Assessment

To ensure the validity and reproducibility of research on higenamine, standardized protocols are essential. The following sections detail established methodologies for assessing its key cardiovascular effects.

Protocol: Assessment of Inotropic and Chronotropic Effects in Isolated Murine Atria

This ex vivo protocol is designed to directly measure higenamine's effects on cardiac muscle contractility and pacemaker activity, independent of systemic neural and hormonal influences.

Causality: The isolated atrial preparation allows for the precise determination of a compound's direct effects on myocardial tissue. The right atrium contains the sinoatrial node, making it ideal for chronotropic studies, while the electrically stimulated left atrium is used for inotropic assessment.

Step-by-Step Methodology:

-

Animal Euthanasia and Heart Extraction: Euthanize a mouse (e.g., C57BL/6 strain) via cervical dislocation. Immediately perform a thoracotomy and excise the heart, placing it in oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C.

-

Atrial Dissection: Under a dissecting microscope, carefully isolate the right and left atria.

-

Mounting the Preparation:

-

Mount the spontaneously beating right atrium in an organ bath containing oxygenated Krebs-Henseleit solution. Connect it to an isometric force transducer to record heart rate.

-

Mount the left atrium in a separate organ bath and stimulate it electrically (e.g., 1 Hz, 5 ms duration, voltage 50% above threshold) to measure the force of contraction.

-

-

Equilibration: Allow both preparations to equilibrate for 30-60 minutes, ensuring a stable baseline for heart rate and contractile force.

-

Drug Administration: Add higenamine to the organ baths in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM). Allow each concentration to reach a steady-state effect before adding the next.

-

Data Acquisition: Continuously record heart rate (beats per minute) from the right atrium and contractile force (mN) from the left atrium using a data acquisition system.

-

Antagonist Studies (Self-Validation): To confirm the mechanism, pre-incubate separate atrial preparations with specific adrenergic antagonists (e.g., propranolol, practolol) for 20-30 minutes before repeating the higenamine concentration-response curve. A rightward shift in the curve confirms receptor-mediated action.

-

Data Analysis: Plot concentration-response curves and calculate EC50 values to determine potency.

Protocol: Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This in vivo protocol assesses the cardioprotective potential of higenamine in a clinically relevant model of heart attack.

Causality: This model mimics the physiological events of a myocardial infarction, where a coronary artery is blocked (ischemia) and then blood flow is restored (reperfusion). It allows for the evaluation of a drug's ability to protect the heart from the resulting damage.

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic (e.g., isoflurane). Intubate and ventilate the animal mechanically. Monitor ECG and body temperature throughout the procedure.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully place a slipknot suture (e.g., 8-0 silk) around the left anterior descending (LAD) coronary artery.

-

Ischemia Induction: Induce ischemia by tightening the slipknot to occlude the LAD artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and blanching of the ventricular wall. Maintain ischemia for a set period (e.g., 30-45 minutes).

-

Drug Administration: Administer higenamine (e.g., via intraperitoneal or intravenous injection) at a predetermined time point, typically just before or during reperfusion. The control group receives a vehicle solution.

-

Reperfusion: Release the slipknot to allow blood to flow back into the coronary artery, initiating reperfusion.

-

Post-Operative Monitoring: Close the chest, allow the animal to recover from anesthesia, and monitor for a specified period (e.g., 24 hours).

-

Infarct Size Assessment (Self-Validation):

-

After the reperfusion period, re-anesthetize the animal and re-occlude the LAD artery.

-

Inject a dye (e.g., Evans blue) intravenously to delineate the non-ischemic (blue) area from the ischemic area at risk (AAR, non-blue).

-

Euthanize the animal, excise the heart, and slice the ventricles into sections.

-

Incubate the slices in a triphenyltetrazolium chloride (TTC) solution. TTC stains viable myocardium red, leaving the infarcted tissue pale white.

-

-

Data Analysis: Image the heart slices and use software to quantify the AAR (total non-blue area) and the infarct size (white area within the AAR). Express infarct size as a percentage of the AAR. A reduction in this percentage in the higenamine-treated group indicates cardioprotection.

Clinical and Toxicological Profile

Higenamine has been studied clinically in China, where it has been used as a pharmacological agent for cardiac stress testing and for treating various heart diseases, including bradyarrhythmias and heart failure.[1][5]

| Study Population | Higenamine Intervention | Effect on Heart Rate | Effect on Blood Pressure | Reference |

| Healthy Volunteers & Patients | 0.5 to 4 mg/kg/min IV infusion | Consistent Increase | Variable (Systolic/Diastolic) | [1] |

| Patients with Heart Disease | 2.5 mg slow IV infusion | Consistent Increase | Variable | [1][15] |

| Healthy Men | Oral supplementation for 8 weeks | No substantial change at rest | No substantial change at rest | [1][19] |

Safety and Toxicology: Despite its therapeutic potential, higenamine is not without risks. The primary toxic effects are extensions of its pharmacological action and mainly affect the cardiovascular system, including palpitations, chest pain, and the potential to enhance tachyarrhythmias.[1][15] Due to its stimulant properties and potential for performance enhancement, higenamine is included on the World Anti-Doping Agency's (WADA) list of prohibited substances.[5][6][20] High doses may pose significant cardiovascular risks, and its safety in patients with pre-existing cardiovascular disease is not well-established.[5][20][21]

Conclusion and Future Directions

Higenamine is a pharmacologically complex natural product with potent and diverse effects on the cardiovascular system. Its primary mechanism as a non-selective β-adrenergic agonist confers both therapeutic benefits, such as positive inotropic/chronotropic support and significant cardioprotection, and potential risks, including pro-arrhythmic potential. Its ability to modulate multiple key signaling pathways involved in cell survival, fibrosis, and oxidative stress makes it a compelling molecule for further investigation.

Future research should focus on elucidating its precise interactions with α-adrenergic receptors and further exploring its downstream signaling targets. Rigorous, large-scale clinical trials are necessary to establish a clear safety and efficacy profile, determine optimal therapeutic windows, and explore its potential in treating specific cardiovascular conditions like heart failure with reduced ejection fraction, bradycardia, and mitigating ischemia-reperfusion injury in clinical settings.

References

-

Gao, Z., Chen, Z., Wen, J., He, J., & Zhang, R. (2022). Role of Higenamine in Heart Diseases: A Mini-Review. Frontiers in Pharmacology, 12, 798495. [Link]

-

Wang, Y., et al. (2024). A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. Pharmaceuticals, 17(3), 386. [Link]

-

Chen, Z., et al. (2021). Pharmacological effects of higenamine based on signalling pathways and mechanism of action. Frontiers in Pharmacology, 12, 706233. [Link]

-

Gao, Z., Chen, Z., Wen, J., He, J., & Zhang, R. (2022). Role of Higenamine in Heart Diseases: A Mini-Review. PubMed, 35082678. [Link]

-

Cohen, P. A., Travis, J. C., & Vanhee, C. (2018). The stimulant higenamine in weight loss and sports supplements. Clinical Toxicology, 57(3), 1-6. [Link]

-

Gao, Z., et al. (2022). Role of Higenamine in Heart Diseases: A Mini-Review. ResearchGate. [Link]

-

Kimura, I., et al. (1994). Positive chronotropic and inotropic effects of higenamine and its enhancing action on the aconitine-induced tachyarrhythmia in isolated murine atria. Japanese Journal of Pharmacology, 66(1), 75-80. [Link]

-

Wu, J., et al. (2016). Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway. Journal of Pharmacological Sciences, 132(3), 163-170. [Link]

-

Vitabase. Higenamine & Cardiovascular Disease. Vitabase. [Link]

-

Wang, Y., et al. (2024). A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. PubMed. [Link]

-

Duan, X., et al. (2019). Higenamine Alleviates Cerebral Ischemia-Reperfusion Injury in Rats. PubMed. [Link]

-

Baker, J. S., et al. (2020). β2-Adrenoceptor agonist activity of higenamine. Drug Testing and Analysis, 13(1), 261-267. [Link]

-

Duan, X., et al. (2019). Higenamine alleviates cerebral ischemia-reperfusion injury in rats. IMR Press. [Link]

-

Baker, J. S., et al. (2020). β2-Adrenoceptor agonist activity of higenamine. PubMed. [Link]

-

RxList. (2021). Higenamine. RxList. [Link]

-

Fitness Informant. (2019). Higenamine: Uses, Side Effects, Interactions, Dosage and Supplements. Fitness Informant. [Link]

-

WebMD. Higenamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

Caffrey, A. (2018). Common supplement banned by anti-doping agencies could threaten heart health. Cardiovascular Business. [Link]

-

Kimura, I., et al. (1994). Positive Chronotropic and Inotropic Effects of Higenamine and Its Enhancing Action on the Aconitine-Induced Tachyarrhythmia in I. Semantic Scholar. [Link]

-

Lee, S. H., et al. (2015). Higenamine regulates Nrf2-HO-1-Hmgb1 axis and attenuates intestinal ischemia-reperfusion injury in mice. Inflammation Research, 64(6), 395-403. [Link]

-

Wang, Y., et al. (2019). The cardiac electrophysiology effects of higenamine in guinea pig heart. PubMed. [Link]

-

Gao, Z., et al. (2022). Role of Higenamine in Heart Diseases: A Mini-Review. Semantic Scholar. [Link]

-

Operation Supplement Safety. Higenamine in dietary supplements. Operation Supplement Safety. [Link]

-

Jung, Y., et al. (2021). Clinical safety assessment of oral higenamine supplementation in healthy, young men. ResearchGate. [Link]

-

Zhu, J. X., et al. (2022). Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation. Frontiers in Cardiovascular Medicine, 9, 869623. [Link]

-

Kimura, I., et al. (1989). Inotropic effects of (+/-)-higenamine and its chemically related components... PubMed. [Link]

-

Zhu, J. X., et al. (2022). Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation. Frontiers Media. [Link]

Sources

- 1. Role of Higenamine in Heart Diseases: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vitabase.com [vitabase.com]

- 3. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]